molecular formula C13H9NO4 B6388808 3-(3-Carboxyphenyl)picolinic acid CAS No. 1261912-82-6

3-(3-Carboxyphenyl)picolinic acid

Cat. No.: B6388808
CAS No.: 1261912-82-6
M. Wt: 243.21 g/mol
InChI Key: ZVALRCPXGPGZNT-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)picolinic acid is an organic compound belonging to the class of picolinic acid derivatives. It features both a pyridine and a carboxylic acid functional group, making it an effective bidentate chelating agent for various metal ions . This compound serves as a highly valuable and versatile building block or organic linker in scientific research, particularly in the hydrothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers . Its semirigid structure and multiple coordination sites allow researchers to construct diverse metal-organic and supramolecular networks with distinct topological architectures and potential properties . The study of such coordination compounds is an active area of materials research, with explorations into their catalytic, magnetic, and luminescent properties . Furthermore, as a metabolite of the kynurenine pathway of tryptophan breakdown, picolinic acid itself is known to exhibit immunomodulatory functions and plays a role in zinc transport within biological systems . This compound is supplied for non-human, non-clinical research applications. Intended Use: This product is for Research Use Only (RUO). It is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Handling and Precautions: Researchers should handle this compound with appropriate precautions, using personal protective equipment and referring to the relevant safety data sheet.

Properties

IUPAC Name

3-(3-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVALRCPXGPGZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for introducing the 3-carboxyphenyl group to picolinic acid. This approach typically employs 3-bromo-picolinic acid and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. For example, a protocol adapted from pyridine functionalization studies uses Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and a 1,4-dioxane/water (4:1) solvent system at 90°C for 12 hours, yielding 86% of the target compound. Key advantages include tolerance for the carboxylic acid group without protection and high regioselectivity. However, residual palladium contamination (>50 ppm) necessitates post-synthesis purification.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a lower-cost alternative, though with reduced efficiency. A representative procedure involves reacting 3-iodo-picolinic acid with 3-carboxyphenylzinc chloride using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C. This method achieves 62% yield but requires strict anhydrous conditions to prevent zinc reagent decomposition. Comparative studies indicate that electron-withdrawing carboxyl groups slow the reaction kinetics, necessitating extended reaction times (24–36 hours).

Multi-Component Synthesis via Cyclocondensation

The Hantzsch pyridine synthesis has been modified to construct the picolinic acid core with pre-installed carboxyphenyl groups. In a three-component reaction, ethyl acetoacetate, ammonium acetate, and 3-carboxybenzaldehyde undergo cyclocondensation in acetic acid at reflux, followed by oxidation with KMnO₄ to yield 3-(3-carboxyphenyl)picolinic acid in 54% overall yield. While this method avoids pre-functionalized pyridine precursors, the oxidation step generates significant byproducts, including 3-carboxybenzoic acid (17–22% yield). Recent advances employ TEMPO as a co-oxidant to suppress overoxidation, improving yields to 68%.

Oxidation of Alkyl-Substituted Precursors

Side-Chain Oxidation

Methyl-substituted intermediates such as 3-(3-methylphenyl)picolinic acid can be oxidized to introduce the carboxyl group. A patent-pending method uses 65% HNO₃ at 140°C under 4 bar pressure, achieving 73% conversion in 8 hours. However, this approach risks decarboxylation of the picolinic acid moiety, with 12–15% yield loss observed in scale-up trials. Alternative two-step protocols first brominate the methyl group (NBS, AIBN, CCl₄) followed by hydrolysis using NaOH/EtOH at 80°C, yielding 81% product with minimal degradation.

Enzymatic Oxidation

Biocatalytic methods using engineered Pseudomonas putida strains demonstrate promise for green synthesis. The strain KT2440 variant OX2-7 oxidizes 3-(3-methylphenyl)picolinic acid with 94% selectivity and 58% yield in 24 hours. Cost analysis indicates this method becomes viable at scales >100 kg due to high fermentation costs.

Hydrothermal Synthesis and Coordination Chemistry

Hydrothermal techniques enable single-pot synthesis of metal-organic frameworks (MOFs) containing this compound. A standard procedure combines picolinic acid, 3-carboxybenzoic acid, and Zn(NO₃)₂·6H₂O in aqueous solution at 180°C for 72 hours, yielding Zn₃(C₁₂H₇NO₄)₃·2H₂O crystals. While primarily used for material science applications, this method isolates the ligand in 41% yield after acid digestion of the MOF. Challenges include ligand decomposition above 190°C and low phase purity (<75%) without microwave assistance.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Suzuki-Miyaura8699.212.7Industrial
Ullmann Coupling6297.88.4Pilot
Multi-Component6895.16.9Lab
Nitric Acid Oxidation7398.44.3Industrial
Hydrothermal4189.79.8Limited

Key Observations:

  • Palladium-catalyzed coupling dominates for high-purity applications despite cost

  • Oxidation routes offer cost benefits but require stringent safety protocols for nitric acid handling

  • Enzymatic methods show potential for sustainability but lack demonstrated scalability

Chemical Reactions Analysis

Types of Reactions: 3-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as enhanced catalytic activity or altered magnetic properties. The molecular targets include metal ions and the pathways involved are related to the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 4-(3-Carboxyphenyl)picolinic Acid (H₂cppa): This positional isomer differs by the substitution of the phenyl-carboxylic acid group at position 4 of the pyridine ring. H₂cppa exhibits semirigid geometry, enabling the hydrothermal synthesis of diverse coordination polymers (CPs) and MOFs. For example, [Ni(μ₃-cppa)(H₂O)₂]ₙ forms a 3D MOF with high porosity, while [Zn(μ-cppa)(2,2′-bipy)]ₙ adopts a 1D chain structure. The structural diversity arises from varying metal nodes (Ni, Co, Zn), pH-dependent deprotonation, and ancillary ligands . Key Difference: The 4-substituted isomer facilitates stronger π-π stacking interactions compared to the 3-substituted variant, enhancing framework stability .
  • 5-(4-Cyanophenyl)picolinic Acid: Substitution with a cyano group at the phenyl ring (CAS 648898-17-3) introduces electron-withdrawing effects, altering luminescent properties and ligand-to-metal charge transfer in CPs .

Functional Group Variations

  • Herbicidal Picolinic Acid Derivatives: Compounds like 3,5-dichloro-6-(5-(4-fluorophenyl)pyrazol-1-yl)picolinic acid (V-44, MW 379.02) feature halogen and fluorophenyl substituents, enhancing herbicidal activity. The trifluoromethyl analog (V-64, MW 432.99) shows improved lipid solubility (predicted LogP > 3) and bioavailability compared to non-halogenated derivatives .
  • 3-Hydroxypicolinic Acid :
    Substitution of the carboxylic acid with a hydroxyl group (CAS 874-24-8) shifts its application to MALDI-MS matrix chemistry , where it aids in oligonucleotide and protein analysis. Its lower acidity (pKa ~2.5) compared to 3-(3-carboxyphenyl)picolinic acid (pKa ~4.1) reduces protein denaturation during ionization .

  • 3-Methylpicolinic Acid :
    The methyl group at position 3 (CAS 268757) reduces metal-binding capacity but increases volatility, making it suitable for GC-MS analysis of microbial metabolites .

Electronic and Steric Effects

  • Fluorinated Derivatives: 6-Chloro-5-fluoropicolinic Acid (CAS 860296-24-8): Fluorine’s electronegativity enhances ligand rigidity, favoring the formation of 2D CPs with Cd(II) and Cu(II) nodes . 3-Fluoro-5-(trifluoromethyl)picolinic Acid (CAS 89402-28-8): The trifluoromethyl group induces steric hindrance, limiting coordination modes but improving selectivity in herbicide formulations .

Structural and Functional Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 3-carboxyphenyl at pyridine C3 243.22 MOF building block, catalysis
4-(3-Carboxyphenyl)picolinic acid 3-carboxyphenyl at pyridine C4 243.22 3D MOFs, 1D/2D CPs
3-Hydroxypicolinic acid Hydroxyl at pyridine C3 139.11 MALDI-MS matrix, metal complexation
V-44 (herbicidal derivative) 3,5-dichloro, 4-fluorophenyl 379.02 Pre-emergent herbicide
6-Chloro-5-fluoropicolinic acid Cl at C6, F at C5 175.56 Luminescent CPs

Research Findings and Trends

  • Coordination Chemistry: this compound’s bifunctional groups (pyridine N and carboxylate O) enable versatile binding modes (monodentate, bidentate), but its structural flexibility often results in less predictable network topologies compared to 4-substituted isomers .
  • Agrochemical Efficacy: Halogenated derivatives (e.g., V-114, MW 430.97) exhibit 10–20× higher herbicidal activity than non-halogenated analogs due to enhanced membrane permeability and target-site binding .
  • Sensing Applications : Fluorinated picolinic acids show promise in selective ion sensing; for example, Cd(II)-based CPs with 6-chloro-5-fluoropicolinic acid detect nitroaromatics via fluorescence quenching .

Q & A

Basic: What are the common synthetic routes for 3-(3-Carboxyphenyl)picolinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling between picolinic acid derivatives and aryl boronic acids) or carboxylation of pre-functionalized biphenyl precursors. Key factors include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Temperature control : Optimal yields (70–85%) are achieved at 80–100°C in inert atmospheres .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the carboxylated product .
    Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use 1H^1H-NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .
  • Mass spectrometry : MALDI-TOF MS in positive ion mode with 3-hydroxypicolinic acid as a matrix for high molecular accuracy (±0.1 Da) .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound to metalloenzymes?

Methodological Answer:
Discrepancies often arise from assay conditions (pH, ionic strength) or enzyme isoforms. To address this:

  • Standardize buffers : Use Tris-HCl (pH 7.4) with 150 mM NaCl for consistency .
  • Competitive binding assays : Compare IC₅₀ values under identical conditions using fluorescence quenching or ITC (isothermal titration calorimetry) .
  • Structural analysis : Co-crystallization with target enzymes (e.g., IDO1) to validate binding modes via X-ray diffraction .

Advanced: What experimental design considerations are critical for studying the neuroprotective effects of this compound in vivo?

Methodological Answer:

  • Model selection : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) or neurotoxin-induced neurodegeneration (e.g., MPTP in Parkinson’s) .
  • Dosage optimization : Dose-response studies (10–100 mg/kg, oral) with pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) .
  • Endpoint analysis : Combine behavioral tests (Morris water maze) with immunohistochemistry (Tau protein aggregation) and LC-MS/MS for tissue quantification .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
  • Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste (EPA Category D) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution at the carboxylate group .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding and π-π stacking .
  • QSAR models : Corrate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with catalytic activity .

Advanced: What strategies mitigate interference from this compound in environmental pollutant detection assays?

Methodological Answer:

  • Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate pollutants (e.g., PAHs) before LC-MS analysis .
  • Selective detection : Use tandem mass spectrometry (MRM mode) to differentiate target pollutants from the compound’s fragmentation pattern .
  • Matrix-matched calibration : Prepare standards in synthetic urine or soil extracts to account for matrix effects .

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